molecular formula C13H17FN2O2 B14913864 n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide

n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide

Cat. No.: B14913864
M. Wt: 252.28 g/mol
InChI Key: OOPZVINFMRMCBT-UHFFFAOYSA-N
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Description

n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide: is an organic compound that features a fluorobenzamide moiety linked to a tert-butylamino group

Preparation Methods

The synthesis of n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tert-butylamino group: This can be achieved by reacting tert-butylamine with an appropriate precursor.

    Introduction of the fluorobenzamide moiety: This step involves the reaction of a fluorobenzoyl chloride with the tert-butylamino intermediate under controlled conditions.

    Final coupling reaction: The final step involves coupling the intermediate with an appropriate reagent to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The tert-butylamino group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorobenzamide moiety can enhance binding affinity and specificity towards the target.

Comparison with Similar Compounds

Similar compounds to n-(2-(Tert-butylamino)-2-oxoethyl)-3-fluorobenzamide include:

    n-(2-(Tert-butylamino)-2-oxoethyl)-benzamide: Lacks the fluorine atom, which may result in different binding properties and reactivity.

    n-(2-(Tert-butylamino)-2-oxoethyl)-4-fluorobenzamide: The fluorine atom is positioned differently, potentially altering its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

N-[2-(tert-butylamino)-2-oxoethyl]-3-fluorobenzamide

InChI

InChI=1S/C13H17FN2O2/c1-13(2,3)16-11(17)8-15-12(18)9-5-4-6-10(14)7-9/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

OOPZVINFMRMCBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CNC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

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